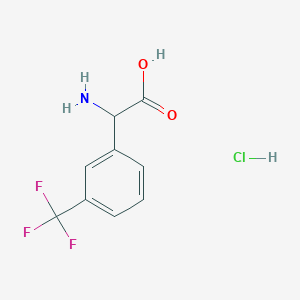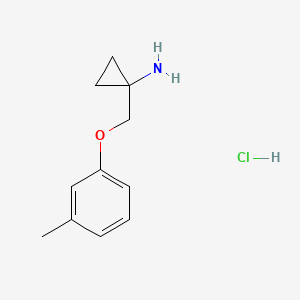
1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride
Descripción general
Descripción
The compound “1-m-Tolyl-cyclopropanamine hydrochloride” has a CAS Number of 1134683-51-4 and a molecular weight of 183.68 .
Molecular Structure Analysis
The InChI code for “1-m-Tolyl-cyclopropanamine hydrochloride” is 1S/C10H13N.ClH/c1-8-3-2-4-9(7-8)10(11)5-6-10;/h2-4,7H,5-6,11H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of “1-m-Tolyl-cyclopropylamine hydrochloride” is an off-white solid . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
1. LSD1 Inhibition and Potential Therapeutic Applications
1-((m-Tolyloxy)methyl)cyclopropanamine hydrochloride is part of a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in the methylation and demethylation processes of histones, which are key to DNA packaging in eukaryotic cells. By inhibiting LSD1, these compounds can impact gene expression. There is ongoing research into their potential as therapeutic agents for conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Use in Capillary Electrophoresis
In a study focusing on capillary electrophoresis, hydroxypropyl-β-cyclodextrin and an ionic liquid were used as additives for the enantioseparation of various drugs, including this compound. The research demonstrated the effectiveness of this method in separating enantiomers, highlighting its potential application in analytical chemistry (Yan Cui et al., 2013).
3. Application in Polymerization Processes
The compound's utility extends to polymerization processes. For instance, a study demonstrated the radical homopolymerization of a related compound, leading to a polymer with specific properties. This research indicates the potential of this compound in polymer chemistry (N. Moszner et al., 2003).
4. Role in Cyclopropanation Reactions
The compound is relevant in cyclopropanation reactions, a critical aspect of organic synthesis. Studies have investigated various cyclopropanation methodologies that could potentially involve compounds like this compound (Masaharu Nakamura et al., 2003).
5. Catalytic Applications
In another application, the compound could potentially be involved in catalytic reactions. For example, research on catalytic reductive vinylidene transfer reactions using methylenecyclopropanes could be applicable to this compound, given its structural similarity (S. Pal et al., 2017).
Propiedades
IUPAC Name |
1-[(3-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-8-11(12)5-6-11;/h2-4,7H,5-6,8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSDWGGBOKSPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Ethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3082791.png)
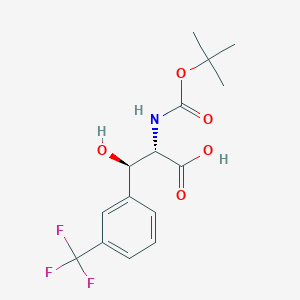

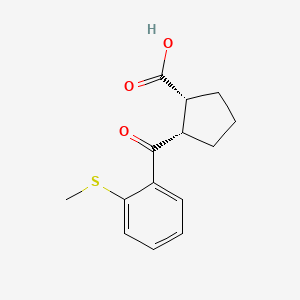



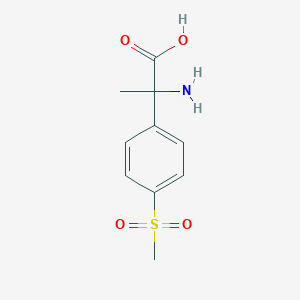
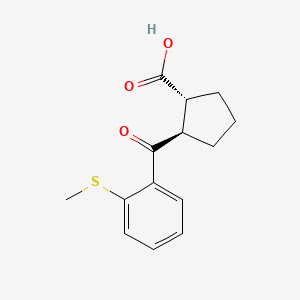
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)

![3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid](/img/structure/B3082894.png)
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)
